[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone
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Overview
Description
[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone is a complex organic compound that features a piperidine ring, a morpholine ring, and an aminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine and morpholine rings, followed by their functionalization and coupling with the aminophenyl group. Key steps may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: Similar to the piperidine ring, the morpholine ring can be synthesized through cyclization reactions.
Coupling Reactions: The piperidine and morpholine rings are then coupled with the aminophenyl group using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted derivatives.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine and its substituted derivatives.
Aminophenyl Compounds: Compounds containing the aminophenyl group, such as aniline and its derivatives.
Uniqueness
[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone is unique due to its combination of the piperidine, morpholine, and aminophenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a range of biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H23N3O2 |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
[1-(2-aminophenyl)piperidin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23N3O2/c17-14-3-1-2-4-15(14)18-7-5-13(6-8-18)16(20)19-9-11-21-12-10-19/h1-4,13H,5-12,17H2 |
InChI Key |
CRSGVOKZXIHVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=CC=CC=C3N |
Origin of Product |
United States |
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